molecular formula C20H17N3O2 B4538368 Sirtuin-1 inhibitor 1

Sirtuin-1 inhibitor 1

Cat. No.: B4538368
M. Wt: 331.4 g/mol
InChI Key: OEASWMAWUWRMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirtuin-1 inhibitor 1 is a small molecule that selectively inhibits the activity of Sirtuin-1, a member of the sirtuin family of proteins. Sirtuin-1 is a nicotinamide adenine dinucleotide-dependent lysine deacetylase involved in various cellular processes, including aging, metabolism, and stress response. The inhibition of Sirtuin-1 has been explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sirtuin-1 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Sirtuin-1 inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Sirtuin-1 inhibitor 1 is unique due to its selective inhibition of Sirtuin-1, which is achieved through specific functional groups such as the phenyl thiocyanate moiety. This selectivity makes it a valuable tool for studying the role of Sirtuin-1 in various diseases and for developing targeted therapies .

Properties

IUPAC Name

N-[4-(phenylcarbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1-14H,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEASWMAWUWRMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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